![molecular formula C19H14N2 B2981471 6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 209268-82-6](/img/structure/B2981471.png)
6,13-dihydro-5H-indolo[3,2-c]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,13-dihydro-5H-indolo[3,2-c]acridine is a polycyclic aromatic compound that belongs to the class of indoloacridines These compounds are known for their unique structural features, which include fused indole and acridine rings
作用机制
Target of Action
It’s known that nitrogen heterocyclic compounds, which include 6,13-dihydro-5h-indolo[3,2-c]acridine, play a prominent role in biological functions such as bioenergetic transport agents .
Mode of Action
It’s known that alterations in the chemical structure of nitrogen heterocyclic compounds can influence their biological properties .
Biochemical Pathways
It’s known that nitrogen heterocyclic compounds are common in animal and plant cells and play a significant role in various biological functions .
Result of Action
It’s known that nitrogen heterocyclic compounds can have various biological properties, such as anticancer properties .
Action Environment
The environment can drastically change the photophysics and photostability of this compound. For instance, the formation of hydrogen bonds with alcohols leads to a significant decrease of the triplet formation efficiency and an increase of photostability .
生化分析
Biochemical Properties
It is known that this compound is involved in various biochemical reactions . Unfortunately, the specific enzymes, proteins, and other biomolecules it interacts with have not been identified yet .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 6,13-dihydro-5H-indolo[3,2-c]acridine vary with different dosages in animal models .
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 6,13-dihydro-5H-indolo[3,2-c]acridine involves the Friedlander condensation reaction. This method uses 2-amino-5-chlorobenzophenone and active methylene compounds such as 3,4-dihydro-2H-carbazol-1(9H)-ones in the presence of tin(IV) oxide nanoparticles under microwave irradiation . This approach is noted for being practical and eco-friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Friedlander condensation method mentioned above could be adapted for larger-scale production. The use of microwave irradiation and tin(IV) oxide nanoparticles can enhance reaction efficiency and yield, making it suitable for industrial applications.
化学反应分析
Types of Reactions
6,13-dihydro-5H-indolo[3,2-c]acridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated indoloacridine derivatives.
Substitution: Functionalized indoloacridine derivatives with halogens, nitro groups, or sulfonic acid groups.
科学研究应用
6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex polycyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
相似化合物的比较
Similar Compounds
- 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]acridine
- 6,13-dihydro-5H-indolo[3,2-c]acridine derivatives
Uniqueness
This compound is unique due to its specific structural arrangement of indole and acridine rings, which imparts distinct chemical and biological properties. Compared to its derivatives, this compound exhibits a balance of stability and reactivity, making it a versatile candidate for various applications.
属性
IUPAC Name |
6,13-dihydro-5H-indolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-7-16-12(5-1)11-13-9-10-15-14-6-2-4-8-17(14)21-19(15)18(13)20-16/h1-8,11,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGKDCQBVFJRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)NC5=CC=CC=C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
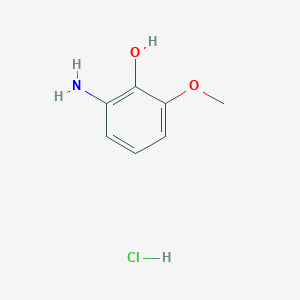

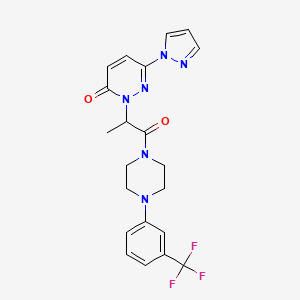
![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)
![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)
![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2981398.png)
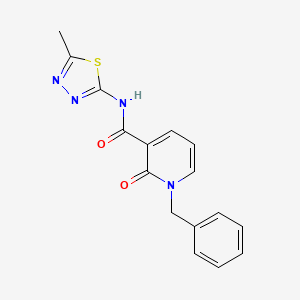

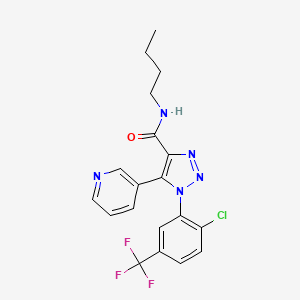
![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)
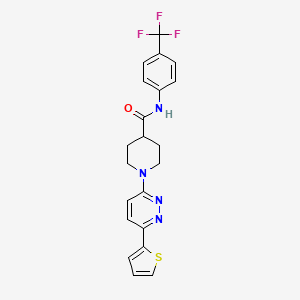
![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)
